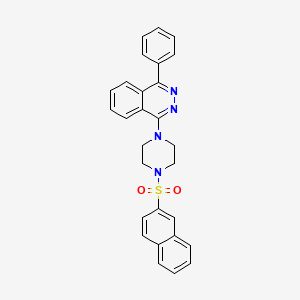

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine

Description

Properties

Molecular Formula |

C28H24N4O2S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-4-phenylphthalazine |

InChI |

InChI=1S/C28H24N4O2S/c33-35(34,24-15-14-21-8-4-5-11-23(21)20-24)32-18-16-31(17-19-32)28-26-13-7-6-12-25(26)27(29-30-28)22-9-2-1-3-10-22/h1-15,20H,16-19H2 |

InChI Key |

AFZSDUTWUCHJRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine typically involves multi-step organic reactions. The process may include:

Step 1: Synthesis of the naphthylsulfonyl chloride by reacting naphthalene with chlorosulfonic acid.

Step 2: Preparation of the phthalazinyl derivative through the reaction of phthalic anhydride with hydrazine.

Step 3: Coupling of the naphthylsulfonyl chloride with the phthalazinyl derivative in the presence of a base to form the intermediate compound.

Step 4: Final reaction with piperazine to yield this compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine has shown promise in various pharmacological applications:

Anticancer Activity

Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant anticancer properties. Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess cytotoxic effects against tumors .

Antimicrobial Properties

The presence of the sulfonamide group in the structure suggests potential antimicrobial activity. Compounds with similar structures have been tested against bacterial strains and have shown promising results in inhibiting microbial growth .

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. This compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Anticancer Evaluation : A study on piperazine derivatives indicated that compounds with similar moieties exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. These findings highlight the potential of this compound in cancer therapy .

- Antimicrobial Testing : Research has shown that sulfonamide-containing compounds can effectively combat bacterial infections, particularly those resistant to conventional antibiotics. The compound's structural features may enhance its efficacy against specific pathogens .

- Neuroprotective Studies : Investigations into piperazine derivatives have suggested their ability to modulate neurotransmitter activity, which could lead to new treatments for neurodegenerative diseases .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Piperazine Core

Sulfonyl Group Variations

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (): These compounds replace the naphthylsulfonyl group with benzoyl moieties. The benzoyl group is less bulky and electron-withdrawing than sulfonyl, resulting in reduced steric hindrance and altered electronic profiles. These derivatives exhibit broad cytotoxicity against liver, breast, and colon cancer cell lines (e.g., IC₅₀ values in the low micromolar range for compound 5a ) .

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives (): The sulfonyl group here enhances inhibitory activity against BACE1 (β-secretase), a target in Alzheimer’s disease. The naphthylsulfonyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to phenylsulfonyl analogs .

- 1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine (): The tosyl (4-methylphenylsulfonyl) group introduces steric bulk and electron-withdrawing effects, similar to the naphthylsulfonyl group.

Aromatic Moieties at the 4-Position

- 4-(4-Fluorophenyl)piperazine derivatives (): Fluorine substituents increase metabolic stability and electronegativity, enhancing interactions with hydrophobic pockets in enzymes like acetylcholinesterase (AChE).

- 4-(Trifluoromethylsulfonyl)piperazine derivatives (): The trifluoromethylsulfonyl group is highly electronegative and lipophilic, differing from the phenylphthalazinyl group. Such derivatives demonstrate acaricidal activity, highlighting the role of sulfonyl groups in agrochemical applications .

Key Observations :

- The target compound’s naphthylsulfonyl group may enhance cytotoxicity compared to benzoyl derivatives () due to improved membrane permeability and target engagement.

- The 4-phenylphthalazine moiety could confer unique kinase inhibition or DNA-intercalating properties, distinguishing it from simpler arylpiperazines (e.g., 4-fluorophenyl in ).

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Sulfonyl and nitro groups () enhance receptor binding via dipole interactions but may reduce solubility. The naphthylsulfonyl group balances lipophilicity and electronic effects.

- Rigid Aromatic Systems : The phthalazine moiety’s planar structure (vs. flexible benzyl groups in ) may improve selectivity for targets requiring π-stacking (e.g., topoisomerase inhibitors) .

- Substituent Position : Para-substitutions on aryl groups (e.g., 4-fluorophenyl in ) optimize steric fit, whereas ortho/meta positions () may hinder binding .

Biological Activity

1-(2-Naphthylsulfonyl)-4-(4-phenylphthalazinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 378.48 g/mol. The structure features a piperazine core substituted with a naphthyl sulfonyl group and a phenyl phthalazinyl moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, suggesting that the sulfonamide group may enhance this activity through mechanisms involving inhibition of bacterial enzymes.

Anticancer Activity

Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. The presence of the phthalazinyl group is hypothesized to play a crucial role in inducing apoptosis in cancer cells. Preliminary data suggest that these compounds can inhibit tumor growth in vitro and in vivo.

Case Studies

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial enzymes critical for cell wall synthesis.

- Receptor Interaction : The piperazine structure may facilitate interaction with neurotransmitter receptors, contributing to analgesic effects.

- Apoptosis Induction : The phthalazinyl component may activate pathways leading to programmed cell death in cancer cells.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms sulfonamide linkage (δ ~3.5 ppm for piperazine protons) and phthalazine aromaticity (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 498.2) and detects impurities from incomplete sulfonylation .

- X-ray Crystallography : Resolves conformational isomerism in the piperazine-phthalazine dihedral angle, critical for understanding bioactive conformers .

How can conflicting data on in vitro potency across studies be systematically addressed?

Advanced Research Question

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., known kinase inhibitors) to normalize results .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against P-glycoprotein) to identify outliers and adjust for batch effects .

- Orthogonal Assays : Validate primary hits with alternative methods (e.g., SPR for binding kinetics vs. cell-based functional assays) .

What purification methods optimize yield and purity for this hydrophobic compound?

Basic Research Question

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively removes sulfonylation byproducts .

- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to exploit differential solubility of the product vs. unreacted phthalazine precursors .

Advanced Tip : - Flash Chromatography with Gradient Elution : Adjust polarity gradients to separate stereoisomers, which are common in piperazine derivatives .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME predict logP (target <5 for blood-brain barrier penetration) and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate compound stability in physiological pH to optimize sulfonamide protonation states for solubility .

- Fragment-Based Design : Replace the phenylphthalazinyl group with bioisosteres (e.g., pyridopyrimidine) to reduce metabolic clearance .

What are the common pitfalls in evaluating this compound’s antimicrobial activity, and how are they mitigated?

Advanced Research Question

- False Positives : Redox-active phthalazine moieties may interfere with resazurin-based viability assays. Use colony-forming unit (CFU) counts for validation .

- Efflux Pump Effects : In Gram-negative bacteria, combine with efflux inhibitors (e.g., PAβN) to distinguish intrinsic activity from pump-mediated resistance .

- Cytotoxicity Controls : Test against mammalian cell lines (e.g., HEK293) to ensure selective antimicrobial action .

How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Basic Research Question

- Light Sensitivity : The naphthylsulfonyl group is prone to photodegradation; store in amber vials at –20°C .

- Hydrolysis Risk : Sulfonamide bonds degrade in aqueous buffers (pH >8); prepare fresh DMSO stock solutions for assays .

Verification : Monitor stability via HPLC at t = 0, 24, and 48 hours to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.